molecular formula C14H10F3N3O2S B14142073 N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide

N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide

Cat. No.: B14142073
M. Wt: 341.31 g/mol
InChI Key: BBZOPDDWLKIKKE-XDHOZWIPSA-N
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Description

N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide typically involves the condensation of a carboxylic acid with an amine in the presence of a dehydrating agent. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at elevated temperatures . The reaction proceeds through the formation of an intermediate amide, which then undergoes further condensation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can inhibit the activity of enzymes by binding to their active sites . Additionally, the thiophene ring can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide is unique due to its combination of a trifluoromethyl group, a thiophene ring, and a pyridine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10F3N3O2S

Molecular Weight

341.31 g/mol

IUPAC Name

N-[(E)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]pyridine-3-carboxamide

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)12(7-10(21)11-4-2-6-23-11)19-20-13(22)9-3-1-5-18-8-9/h1-6,8H,7H2,(H,20,22)/b19-12+

InChI Key

BBZOPDDWLKIKKE-XDHOZWIPSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C(\CC(=O)C2=CC=CS2)/C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F

solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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